N-Boc-piperazine-d4
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Overview
Description
N-Boc-piperazine-d4 is a deuterated derivative of N-Boc-piperazine, where the hydrogen atoms are replaced with deuterium. This compound is widely used in various fields of scientific research due to its unique properties and stability. The presence of the Boc (tert-butoxycarbonyl) protecting group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds.
Mechanism of Action
Target of Action
N-Boc-piperazine-d4 is a derivative of piperazine, a compound that has been widely used in medicinal chemistry . Piperazine primarily targets GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals in the nervous system, and their activation can lead to a decrease in neuronal excitability .
Mode of Action
Piperazine, and by extension this compound, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . This mechanism of action is particularly effective in anthelmintic applications, where the paralysis of parasites allows for their easy removal or expulsion from the host body .
Biochemical Pathways
Piperazine’s action as a GABA receptor agonist suggests that it affects the GABAergic system , a major inhibitory neurotransmitter pathway in the nervous system .
Pharmacokinetics
The nitrogen atoms in piperazine serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The primary result of this compound’s action, like that of piperazine, is the paralysis of parasites in anthelmintic applications . This paralysis allows for the easy removal or expulsion of the parasites from the host body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-piperazine-d4 typically involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
Reaction of Piperazine with Di-tert-butyl Dicarbonate:
For the deuterated version, deuterated piperazine (piperazine-d4) is used instead of regular piperazine. The reaction conditions remain the same, ensuring the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-Boc-piperazine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine-d4.
Coupling Reactions: It can be used in coupling reactions with various electrophiles to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the Boc group.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and catalysts like palladium are used in coupling reactions.
Major Products Formed
Substitution Reactions: The major products are N-substituted piperazine derivatives.
Deprotection Reactions: The major product is piperazine-d4.
Coupling Reactions: The major products are various N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
N-Boc-piperazine-d4 is extensively used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its stable isotope labeling.
Medicine: Used in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
N-Boc-piperazine-d4 is unique due to the presence of deuterium atoms, which provide increased stability and resistance to metabolic degradation. Similar compounds include:
N-Boc-piperazine: The non-deuterated version, commonly used in organic synthesis.
N-Boc-piperidine: Another Boc-protected compound with a similar structure but different reactivity.
N-Boc-pyrrolidine: A Boc-protected compound with a five-membered ring, used in similar applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in studies involving mass spectrometry and other analytical techniques.
Properties
CAS No. |
1126621-87-1 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
190.279 |
IUPAC Name |
tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2 |
InChI Key |
CWXPZXBSDSIRCS-CQOLUAMGSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Synonyms |
1-(tert-Butoxycarbonyl)piperazine-d4; 1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester-d4; tert-Butyl 1-Piperazinecarboxylate-d4; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine-d4; 1-Piperazinecarboxylic Acid tert-Butyl Ester-d4; 1-Piperazine-3,3,5,5- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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